molecular formula C14H26O2 B037885 (1R,2R)-1,2-Dicyclohexylethane-1,2-diol CAS No. 120850-92-2

(1R,2R)-1,2-Dicyclohexylethane-1,2-diol

Cat. No.: B037885
CAS No.: 120850-92-2
M. Wt: 226.35 g/mol
InChI Key: CKHLARJSOMXDKL-ZIAGYGMSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1R,2R)-(-)-1,2-Dicyclohexyl-1,2-ethanediol is a chiral diol compound with significant importance in various chemical and industrial applications. This compound is characterized by its two cyclohexyl groups attached to a central ethanediol moiety, making it a valuable chiral building block in asymmetric synthesis and catalysis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-(-)-1,2-Dicyclohexyl-1,2-ethanediol typically involves the reduction of the corresponding diketone or the dihydroxylation of the corresponding olefin. One common method is the catalytic hydrogenation of 1,2-dicyclohexylethane-1,2-dione using a chiral catalyst to achieve the desired enantiomeric purity .

Industrial Production Methods

Industrial production of (1R,2R)-(-)-1,2-Dicyclohexyl-1,2-ethanediol often employs large-scale catalytic hydrogenation processes. These processes are optimized for high yield and enantiomeric excess, utilizing advanced chiral catalysts and reaction conditions to ensure the production of the desired enantiomer .

Chemical Reactions Analysis

Types of Reactions

(1R,2R)-(-)-1,2-Dicyclohexyl-1,2-ethanediol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include diketones, alkanes, and substituted derivatives, depending on the reaction conditions and reagents used .

Scientific Research Applications

(1R,2R)-(-)-1,2-Dicyclohexyl-1,2-ethanediol has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of (1R,2R)-(-)-1,2-Dicyclohexyl-1,2-ethanediol involves its interaction with specific molecular targets and pathways. In asymmetric catalysis, the compound acts as a chiral ligand, facilitating the formation of chiral products by inducing enantioselectivity in the reaction. The molecular targets include metal catalysts and substrates, which interact with the chiral diol to achieve the desired stereochemical outcome .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1R,2R)-(-)-1,2-Dicyclohexyl-1,2-ethanediol is unique due to its specific stereochemistry, which imparts distinct enantioselective properties in catalytic reactions. Its ability to induce high enantiomeric excess in asymmetric synthesis makes it a valuable tool in the production of chiral compounds .

Properties

IUPAC Name

(1R,2R)-1,2-dicyclohexylethane-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26O2/c15-13(11-7-3-1-4-8-11)14(16)12-9-5-2-6-10-12/h11-16H,1-10H2/t13-,14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKHLARJSOMXDKL-ZIAGYGMSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(C(C2CCCCC2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(CC1)[C@H]([C@@H](C2CCCCC2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: What is the role of (1R,2R)-(-)-1,2-Dicyclohexyl-1,2-ethanediol in the research presented?

A1: The paper investigates molybdenum complexes with various chiral diols, including (1R,2R)-(-)-1,2-Dicyclohexyl-1,2-ethanediol. This specific diol likely acts as a chiral ligand coordinating to the molybdenum center. [] This coordination can influence the stereochemistry and reactivity of the resulting molybdenum complex. [] Further research would be needed to explore the specific influence of (1R,2R)-(-)-1,2-Dicyclohexyl-1,2-ethanediol on the properties and reactivity of the synthesized molybdenum complexes.

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